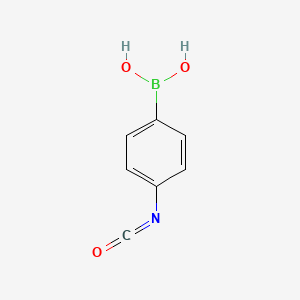

(4-Isocyanatophenyl)boronic acid

Description

BenchChem offers high-quality (4-Isocyanatophenyl)boronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-Isocyanatophenyl)boronic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

1184962-64-8 |

|---|---|

Molecular Formula |

C7H6BNO3 |

Molecular Weight |

162.94 g/mol |

IUPAC Name |

(4-isocyanatophenyl)boronic acid |

InChI |

InChI=1S/C7H6BNO3/c10-5-9-7-3-1-6(2-4-7)8(11)12/h1-4,11-12H |

InChI Key |

TUZIBNNYICVUPW-UHFFFAOYSA-N |

Canonical SMILES |

B(C1=CC=C(C=C1)N=C=O)(O)O |

Origin of Product |

United States |

Foundational & Exploratory

A Tale of Two Borons: Navigating the Nuances Between 4-Isocyanatophenylboronic Acid and Its Pinacol Ester

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Organoboron compounds are indispensable tools in modern synthetic chemistry and drug discovery, prized for their versatility in carbon-carbon bond formation and unique interactions with biological systems.[1][2][3] Among these, bifunctional reagents like 4-isocyanatophenylboronic acid and its derivatives serve as powerful synthons for constructing complex molecules and bioconjugates. This guide provides a detailed comparative analysis of 4-isocyanatophenylboronic acid and its pinacol ester, delving into the critical differences in their stability, reactivity, handling, and application. By understanding the causality behind their distinct chemical behaviors, researchers can make more informed decisions, leading to optimized reaction outcomes, enhanced reproducibility, and accelerated discovery programs.

Introduction: The Boron Dichotomy

At first glance, 4-isocyanatophenylboronic acid and its pinacol ester appear to be two sides of the same coin. Both possess a phenyl ring functionalized with a reactive isocyanate group at the 4-position, making them ideal for conjugation to nucleophiles, and a boron moiety capable of participating in palladium-catalyzed cross-coupling reactions.[4] However, the seemingly minor difference at the boron center—a dihydroxyboryl group versus a pinacolato boronate ester—imparts dramatically different physicochemical properties that dictate their utility and handling.

The free boronic acid, while often the more reactive species in certain transformations, is plagued by inherent instability.[5][6] Conversely, the pinacol ester serves as a robust, stable surrogate, though its use introduces additional mechanistic considerations.[5][7] This guide will dissect these differences, providing the field-proven insights necessary to strategically select the optimal reagent for a given synthetic challenge.

Structural and Physicochemical Properties

The fundamental difference lies in the structure of the boron moiety. The free boronic acid possesses two hydroxyl groups, which are Lewis acidic and capable of hydrogen bonding. The pinacol ester masks this reactivity by forming a five-membered cyclic ester with 2,3-dimethyl-2,3-butanediol (pinacol).

Sources

- 1. Functionalized Vinyl Boronates for C-C couplings - Enamine [enamine.net]

- 2. researchgate.net [researchgate.net]

- 3. Boronic acids as building blocks for the construction of therapeutically useful bioconjugates - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scientificupdate.com [scientificupdate.com]

- 7. Assessing the stability and reactivity of a new generation of boronic esters | Poster Board #1276 - American Chemical Society [acs.digitellinc.com]

The Dual-Warhead Paradox: Managing Isocyanate-Boronate Orthogonality

The Chemoselective Challenge

In the architecture of advanced functional materials and drug conjugates, the simultaneous incorporation of isocyanate (-N=C=O) and boronic acid (-B(OH)₂) functionalities presents a classic "dual-warhead" paradox.

The isocyanate is a potent electrophile, seeking nucleophiles to form stable urea or carbamate linkages. The boronic acid , while a Lewis acid, possesses hydroxyl groups that act as nucleophiles (H-bond donors) and proton sources.

The Application Scientist's Reality: If you attempt to synthesize or store a molecule containing a free boronic acid and an isocyanate group (e.g., 4-isocyanatophenylboronic acid), the compound will self-destruct. The internal hydroxyls of the boronic acid will attack the isocyanate carbon, leading to rapid polymerization or cyclization.

This guide details the stabilization architectures required to arrest this self-reactivity, focusing on boronate esters (Pinacol) and MIDA boronates as the industry-standard solutions for maintaining orthogonality.

Degradation Kinetics & Mechanisms

To successfully handle these reagents, one must understand the specific failure modes. The degradation is not random; it follows distinct mechanistic pathways driven by the nucleophilicity of the boronic acid ligands and environmental moisture.

Failure Mode A: Intramolecular Self-Immolation

In the free acid form, the B-OH group is positioned to attack the electrophilic carbon of the isocyanate. This forms a transient carbamate-boronic anhydride species, which cascades into insoluble oligomers.

Failure Mode B: Moisture-Driven Hydrolysis

Even if the boron is protected, the isocyanate remains susceptible to ambient moisture.

-

Step 1:

(Carbamic Acid - Unstable) -

Step 2:

(Decarboxylation) -

Step 3:

(Urea Dimerization)

Critical Insight: The amine generated in Step 2 is a more potent nucleophile than water. A trace amount of water triggers an autocatalytic consumption of your isocyanate stock, turning a clear oil into a urea-contaminated solid.

Visualization of Degradation Pathways

Caption: Figure 1.[1] Divergent degradation pathways. The free acid pathway (Red) is intrinsic and rapid. The protected pathway (Green) is extrinsic and moisture-dependent.

Stabilization Architectures

The only viable method to stabilize isocyanate-boron species is to mask the nucleophilic potential of the boron center.

Comparative Stability Table

| Architecture | Structure | Isocyanate Stability | Boron Deprotection | Application Context |

| Free Acid | -B(OH)2 | Critical Failure | N/A | Transient intermediate only. Do not isolate. |

| Pinacol Ester | -B(pin) | High | Harsh (Oxidative or Acidic) | Standard for cross-coupling or permanent boron incorporation. |

| MIDA Boronate | -B(MIDA) | Very High | Mild (Aqueous Base) | Iterative synthesis; slow-release cross-coupling. |

| Neopentyl Glycol | -B(neop) | Moderate | Moderate | Alternative if Pinacol removal is too difficult. |

The "Gold Standard": Pinacol Esters

4-Isocyanatophenylboronic acid pinacol ester is the industry workhorse. The pinacol ligand creates a steric bulk and removes the acidic protons.

-

Causality: The B-O bond in the pinacol ester is robust (

). It does not exchange with the isocyanate. -

Storage: Stable at

under Argon for

Practical Protocols

Synthesis of 4-Isocyanatophenylboronic Acid Pinacol Ester

Note: Direct synthesis from the amine is preferred over trying to esterify a pre-existing isocyanate-boronic acid.

Reagents:

-

4-Aminophenylboronic acid pinacol ester (1.0 equiv)

-

Triphosgene (0.35 equiv) [Safer alternative to phosgene gas]

-

Triethylamine (TEA) (Excess)

-

Dichloromethane (DCM) (Anhydrous)

Protocol:

-

Setup: Flame-dry a 3-neck round bottom flask. Equip with an addition funnel and N2 inlet.

-

Solvation: Dissolve triphosgene in DCM at

. -

Addition: Dropwise add a solution of 4-aminophenylboronic acid pinacol ester and TEA in DCM over 30 minutes.

-

Why? Slow addition prevents the amine from reacting with the forming isocyanate to make symmetrical ureas.

-

-

Reflux: Allow to warm to RT, then reflux for 2 hours to drive HCl evolution (captured by TEA).

-

Purification:

-

Filter off the triethylamine hydrochloride salt (precipitate).

-

Concentrate the filtrate.

-

Critical Step: Recrystallize from minimal Hexane/DCM. Do not use alcohols (MeOH/EtOH) or water, as they will quench the isocyanate.

-

Handling & Storage (The "Dry Chain")

-

Vessel: Store in amber glass vials with PTFE-lined caps.

-

Atmosphere: Argon or Nitrogen backfill is mandatory.

-

Desiccant: Store the vial inside a secondary jar containing activated molecular sieves or Drierite.

Experimental Workflow: Orthogonal Conjugation

This workflow demonstrates the utility of the stabilized reagent: coupling the isocyanate to a target (e.g., a lysine residue or amine-functionalized polymer) while keeping the boron intact for downstream Suzuki coupling or sugar binding.

Caption: Figure 2.[2][3][4][5] Orthogonal conjugation workflow. The isocyanate reacts first; the boronate ester remains latent until specifically activated.

Analytical Validation

How do you prove your isocyanate is intact and your boron hasn't hydrolyzed?

-

FT-IR Spectroscopy (The Quick Check):

-

Look for the strong, sharp Isocyanate stretch at ~2270 cm⁻¹ .

-

Absence of broad -OH stretch (3300-3500 cm⁻¹) confirms the pinacol ester is intact and no hydrolysis to carbamic acid has occurred.

-

-

¹¹B-NMR:

-

Pinacol esters typically shift at ~30 ppm .

-

Free boronic acid (degradation product) shifts upfield to ~28-29 ppm (solvent dependent, but distinguishable).

-

-

Titration (Quantitative):

-

React a known mass with excess dibutylamine. Back-titrate the unreacted amine with standard HCl. This gives the exact % NCO content.

-

References

-

Synthesis of Pinacol Boronates: Harrisson, P., Morris, J., Marder, T. B., & Steel, P. G. (2009). Microwave-accelerated synthesis of boronate esters. Organic Letters.

-

MIDA Boronate Stability: Gillis, E. P., & Burke, M. D. (2007).[2][6][7] A simple and modular strategy for small molecule synthesis: iterative Suzuki-Miyaura coupling of B-protected haloboronic acids. Journal of the American Chemical Society.

-

Isocyanate Reactivity & Polyurethanes: Szycher, M.[8] (2012).[3][9] Szycher's Handbook of Polyurethanes. CRC Press.

-

Boron-Containing Isocyanides (Related Chemistry): Zhu, X., et al. (2016). Amphoteric Reactivity of α-Boryl Isocyanides. Journal of the American Chemical Society.

-

Commercial Availability & Specs: Thermo Fisher Scientific. 4-Isocyanatobenzeneboronic acid pinacol ester, 95%.[10]

Sources

- 1. Enantiopure β-isocyano-boronic esters: synthesis and exploitation in isocyanide-based multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Dynamic Boronic Ester Cross-Linked Polymers with Tunable Properties via Side-Group Engineering [mdpi.com]

- 5. Hardly Flammable Polyurethane Foams with 1,3-Pyrimidine Ring and Boron Atoms - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. air.unimi.it [air.unimi.it]

- 8. Technical Insights into Isocyanate Reaction Pathways [eureka.patsnap.com]

- 9. Boroalkyl group migration provides a versatile entry into α-aminoboronic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. H53003.03 [thermofisher.com]

Sourcing and Utilization of 4-Isocyanatophenylboronates: A Technical Guide

Executive Summary & Strategic Utility

4-Isocyanatophenylboronates represent a specialized class of bifunctional "linker" reagents. Their strategic value lies in their orthogonal reactivity :

-

The Isocyanate (-NCO) moiety: An electrophile that reacts rapidly with nucleophiles (amines, alcohols, thiols) to form stable ureas, carbamates, or thiocarbamates.

-

The Boronate (-B(OR)₂) moiety: A latent nucleophile (upon activation) used primarily for Suzuki-Miyaura cross-coupling or as a reversible covalent binding motif for diols (carbohydrate sensing).

Because the isocyanate group is moisture-sensitive and the boronic acid group can undergo protodeboronation or dehydration, the pinacol ester derivative (4-Isocyanatophenylboronic acid pinacol ester) is the industry-standard commercial form due to its enhanced hydrolytic stability compared to the free acid.

This guide addresses the sourcing challenges, quality validation, and "make-vs-buy" protocols for this high-value reagent.

Commercial Landscape & Sourcing Strategy

The commercial availability of 4-isocyanatophenylboronates is limited to specialized fine chemical suppliers. Unlike common solvents or reagents, these are often "make-to-order" or held in low stock due to their shelf-life sensitivity.

Primary Commercial Target

-

Chemical Name: 4-Isocyanatophenylboronic acid pinacol ester[1][2]

-

Synonyms: 2-(4-Isocyanatophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane[3]

-

Molecular Weight: 245.08 g/mol [4]

Validated Supplier Matrix

The following suppliers have been verified for catalog listings of CAS 380430-64-8.[1] Note: Availability fluctuates; always confirm certificate of analysis (CoA) dates.

| Supplier Tier | Representative Vendors | Typical Pack Size | Purity Grade | Est. Lead Time | Strategic Use Case |

| Global Aggregators | Thermo Scientific (Alfa Aesar), Fisher Scientific | 250 mg - 1 g | 95% | 1-3 Days | Rapid prototyping, HTS library generation. |

| Specialized Blocks | AA Blocks, Combi-Blocks, Enamine | 1 g - 10 g | 95-97% | 3-7 Days | Scale-up (gram-scale), med-chem optimization. |

| Bulk/Custom | WuXi AppTec, Pharmablock | >100 g | Custom | 4-8 Weeks | Process development, GMP manufacturing. |

The Procurement Decision Logic

Deciding between purchasing the reagent and synthesizing it in-house is critical for project timelines. Isocyanates degrade; old stock is often useless.

Figure 1: Decision matrix for sourcing 4-isocyanatophenylboronates based on scale and urgency.

Quality Control & Validation

Upon receipt of the commercial reagent, do not assume purity . Isocyanates can partially hydrolyze to amines or ureas during transit if the seal is compromised.

Critical QC Assays

-

IR Spectroscopy (The "Quick Check"):

-

Target Signal: Strong, sharp peak at ~2270 cm⁻¹ (Isocyanate -N=C=O stretch).

-

Failure Mode: Disappearance of 2270 cm⁻¹ peak and appearance of broad bands at 3300-3500 cm⁻¹ (Urea N-H stretch) indicates hydrolysis.

-

-

¹H NMR (CDCl₃):

-

Verify the integrity of the pinacol methyl protons (~1.3 ppm, singlet, 12H).[5]

-

Check for aromatic region shifts distinct from the amino-precursor.

-

-

Visual Inspection:

-

The compound should be a white to off-white solid. Yellowing or "gumming" often indicates polymerization.

-

Handling, Stability & Storage Protocols

Warning: Isocyanates are potent respiratory sensitizers.[6][7] All handling must occur in a fume hood.

Storage Conditions

-

Temperature: Store at -20°C .

-

Atmosphere: Store under Argon or Nitrogen.[8]

-

Container: Glass vials with Teflon-lined caps. Parafilm is insufficient for long-term storage; use electrical tape or heat-shrink seals over the cap.

Handling "Best Practices"

-

Equilibration: Allow the vial to warm to room temperature before opening to prevent condensation of atmospheric water onto the cold solid.

-

Solvents: Use only anhydrous solvents (THF, DCM, Toluene). Even trace water will consume the isocyanate to form the symmetric urea dimer (1,3-bis(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea), which is an insoluble white precipitate.

Synthetic Protocol (The "Make" Option)

If commercial stock is unavailable or degraded, the synthesis from the amino-precursor is robust. This protocol uses Triphosgene , a solid phosgene equivalent that is safer to handle but requires strict safety adherence.

Reaction Pathway

Figure 2: Synthetic pathway via Triphosgene. Note the critical divergence point where moisture leads to the urea dimer byproduct.

Step-by-Step Methodology

Precursor: 4-Aminophenylboronic acid pinacol ester (CAS: 214360-73-3) is widely available and stable.

-

Setup: Flame-dry a 100 mL round-bottom flask (RBF) and equip with a magnetic stir bar and nitrogen inlet.

-

Dissolution: Add Triphosgene (0.35 equiv relative to amine) to the RBF. Dissolve in anhydrous DCM (Dichloromethane). Cool to 0°C (ice bath).

-

Addition: Dissolve the 4-Aminophenylboronic acid pinacol ester (1.0 equiv) and Triethylamine (2.5 equiv) in anhydrous DCM. Add this solution dropwise to the Triphosgene solution over 30 minutes.

-

Why? Slow addition of amine to excess phosgene source prevents the amine from reacting with the product isocyanate (which would form urea).

-

-

Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature for 2 hours.

-

Workup:

-

Dilute with cold DCM.

-

Wash rapidly with ice-cold 1M HCl (to remove unreacted amine/base).

-

Wash with brine.

-

Dry over MgSO₄, filter, and concentrate in vacuo.

-

-

Purification: If necessary, recrystallize from Hexane/DCM. Do not use silica gel chromatography unless rapid and neutralized, as isocyanates degrade on acidic silica.

References

-

Thermo Fisher Scientific. 4-Isocyanatobenzeneboronic acid pinacol ester, 95%. Retrieved from

-

AA Blocks. Product Specification: 4-Isocyanatophenylboronic Acid, Pinacol Ester (CAS 380430-64-8).[1][2] Retrieved from

-

Sigma-Aldrich (Merck). 4-Aminophenylboronic acid pinacol ester (Precursor CAS 214360-73-3). Retrieved from

- Hall, D. G. (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH.

-

Safe Work Australia. Guide to Handling Isocyanates. Retrieved from

Sources

- 1. aablocks.com [aablocks.com]

- 2. 1pchem.com [1pchem.com]

- 3. 4-Isocyanatobenzeneboronic acid pinacol ester, 95% 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 4. axel.as-1.co.jp [axel.as-1.co.jp]

- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 6. Isocyanates | Health and Safety Executive for Northern Ireland, controlling risk together [hseni.gov.uk]

- 7. benchchem.com [benchchem.com]

- 8. safeworkaustralia.gov.au [safeworkaustralia.gov.au]

Methodological & Application

Application Notes and Protocols: Suzuki-Miyaura Cross-Coupling of 4-Isocyanatophenylboronic Acid Pinacol Ester

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide to the Suzuki-Miyaura cross-coupling reaction utilizing 4-isocyanatophenylboronic acid pinacol ester. It is intended for researchers, scientists, and professionals in the field of drug development and synthetic chemistry. This guide offers in-depth technical information, field-proven insights, and step-by-step protocols to ensure successful and safe execution of this versatile reaction.

Introduction: A Powerful Tool for C-C Bond Formation

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2][3] This palladium-catalyzed reaction joins an organoboron compound (like a boronic acid or its ester) with an organic halide or triflate.[2][4] Its significance was recognized with the 2010 Nobel Prize in Chemistry, awarded to Akira Suzuki, Richard F. Heck, and Ei-ichi Negishi for their work on palladium-catalyzed cross-couplings in organic synthesis.[1]

The use of 4-isocyanatophenylboronic acid pinacol ester as a coupling partner introduces a highly reactive isocyanate functional group (-N=C=O). This moiety is a valuable precursor for the synthesis of ureas, carbamates, and other nitrogen-containing heterocycles, which are prevalent in many pharmaceutical compounds. The pinacol ester form of the boronic acid enhances its stability, making it easier to handle and store compared to the corresponding free boronic acid.[1][5] However, it is important to note that pinacol boronic esters can be susceptible to hydrolysis.[5][6]

This guide will delve into the mechanistic intricacies of the Suzuki-Miyaura coupling, provide a detailed experimental protocol for the use of 4-isocyanatophenylboronic acid pinacol ester, address safety considerations associated with isocyanates, and explore the applications of this methodology in drug discovery and materials science.

The Catalytic Cycle: A Mechanistic Overview

The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction proceeds through a catalytic cycle involving a palladium complex that shuttles between the Pd(0) and Pd(II) oxidation states.[1][2] The key steps are:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (Ar¹-X), forming a Pd(II) intermediate.[2][7]

-

Transmetalation: The organic group from the organoboron reagent (in this case, the 4-isocyanatophenyl group) is transferred to the palladium center. This step typically requires the presence of a base to activate the boronic ester.[2][3]

-

Reductive Elimination: The two organic fragments (Ar¹ and the 4-isocyanatophenyl group) are coupled, forming the desired biaryl product and regenerating the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[2][7]

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol

This protocol provides a general procedure for the Suzuki-Miyaura cross-coupling of 4-isocyanatophenylboronic acid pinacol ester with an aryl bromide. The reaction conditions may require optimization depending on the specific substrate.

Materials and Reagents

| Reagent | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Properties |

| 4-Isocyanatophenylboronic acid pinacol ester | 380430-64-8 | C₁₃H₁₆BNO₃ | 245.09 | Moisture-sensitive solid.[8] |

| Aryl Bromide (Ar-Br) | Varies | Varies | Varies | Substrate. |

| Palladium Catalyst (e.g., Pd(PPh₃)₄) | 14221-01-3 | C₇₂H₆₀P₄Pd | 1155.56 | Air-sensitive solid. |

| Base (e.g., K₂CO₃) | 584-08-7 | K₂CO₃ | 138.21 | Hygroscopic solid. |

| Solvent (e.g., Dioxane/Water mixture) | Varies | Varies | Varies | Degassed prior to use. |

Step-by-Step Procedure

Caption: A typical experimental workflow for the Suzuki-Miyaura cross-coupling.

-

Glassware Preparation: Ensure all glassware is thoroughly dried in an oven and allowed to cool under a stream of inert gas (e.g., nitrogen or argon) to exclude moisture.

-

Reagent Addition: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), 4-isocyanatophenylboronic acid pinacol ester (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).

-

Inert Atmosphere: Seal the flask with a septum and purge with an inert gas for 10-15 minutes.

-

Solvent and Catalyst Addition: Add degassed 1,4-dioxane (5 mL) and degassed water (1 mL) via syringe. Finally, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%) under a positive pressure of the inert gas.

-

Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Add water (10 mL) and extract with an organic solvent such as ethyl acetate (3 x 15 mL).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).

Safety and Handling Precautions

4.1. Isocyanates:

Isocyanates are toxic and can cause skin and respiratory sensitization.[9][10] Exposure can lead to asthma-like symptoms, and repeated exposure can cause permanent sensitization.[9][10][11]

-

Engineering Controls: Always handle isocyanates in a well-ventilated fume hood.[12] The use of enclosures like glove boxes is recommended for larger quantities.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile or butyl rubber), safety goggles, and a lab coat.[11][12] For operations with a higher risk of inhalation, a respirator with an appropriate cartridge should be used.[9]

-

Storage: Store isocyanates in a cool, dry, and well-ventilated area, away from moisture and incompatible materials such as acids, bases, and alcohols.

-

Spills: In case of a spill, evacuate the area and follow established emergency procedures for isocyanate cleanup.[11]

4.2. Boronic Esters:

While generally more stable than boronic acids, pinacol boronic esters can still be sensitive to moisture and hydrolysis.[5][6]

-

Handling: Handle in a dry environment and store under an inert atmosphere if possible.

-

Disposal: Dispose of boron-containing waste according to institutional guidelines.

4.3. Palladium Catalysts:

Palladium catalysts are often air-sensitive and should be handled under an inert atmosphere. They can also be flammable.

Applications in Drug Discovery and Materials Science

The ability to introduce an isocyanate-functionalized phenyl group via the Suzuki-Miyaura coupling opens up a wide range of synthetic possibilities, particularly in the development of new therapeutics and functional materials.

-

Drug Discovery: The isocyanate group can be readily converted into a variety of functional groups found in bioactive molecules. For example, reaction with amines yields ureas, which are common pharmacophores in enzyme inhibitors and receptor antagonists. This strategy has been employed in the synthesis of complex molecules with potential therapeutic applications.[13][14] Phenylboronic acid derivatives are also being explored for applications in drug delivery systems, particularly for their ability to respond to reactive oxygen species (ROS) or changes in pH.[14]

-

Materials Science: The rigid biaryl structures formed through Suzuki-Miyaura coupling are of interest in the development of organic light-emitting diodes (OLEDs), polymers, and other advanced materials. The isocyanate functionality can be used for post-polymerization modification or for creating cross-linked networks.

Troubleshooting

| Problem | Possible Cause | Suggested Solution |

| Low or no product yield | Inactive catalyst. | Use a fresh batch of catalyst or pre-activate the catalyst. Ensure proper inert atmosphere techniques are used. |

| Insufficiently degassed solvents. | Degas solvents thoroughly by sparging with an inert gas or by the freeze-pump-thaw method. | |

| Poor quality of boronic ester (hydrolyzed). | Use a fresh, dry sample of the boronic ester. Store it under an inert atmosphere. | |

| Incorrect base or insufficient amount. | Screen different bases (e.g., Cs₂CO₃, K₃PO₄) and ensure the correct stoichiometry is used. | |

| Formation of side products | Homocoupling of the boronic ester. | Use a lower catalyst loading or a different palladium source. |

| Protodeborylation (loss of the boronic ester group). | Use anhydrous conditions if possible, or a less nucleophilic base. | |

| Reaction does not go to completion | Insufficient reaction time or temperature. | Increase the reaction time and/or temperature. Monitor the reaction closely to avoid decomposition. |

| Steric hindrance around the coupling partners. | Use a more active catalyst system (e.g., one with bulky phosphine ligands like SPhos or XPhos). |

References

-

Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

-

Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]

-

Singh, T., et al. (2017). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]

-

The Organic Chemistry Tutor. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]

-

Bello, D., et al. (2017). Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts. Organometallics. [Link]

-

Government of Canada. (2022, September 9). Isocyanates: Control measures guideline. [Link]

-

WorkSafeBC. (2024, April 16). Isocyanates. [Link]

-

Safe Work Australia. (2020, July). GUIDE TO HANDLING ISOCYANATES. [Link]

-

SafeWork NSW. (2025). Isocyanates technical fact sheet. [Link]

-

Health and Safety Authority. (2010, November). Isocyanates. [Link]

-

Denmark, S. E., & Smith, R. C. (2009). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society. [Link]

-

Achilli, C., et al. (2008). Susceptibility to hydrolysis of phenylboronic pinacol esters at physiological pH. Bioorganic & Medicinal Chemistry Letters. [Link]

-

Li, Y., et al. (2024). The application of phenylboronic acid pinacol ester functionalized ROS-responsive multifunctional nanoparticles in the treatment of Periodontitis. Journal of Nanobiotechnology. [Link]

-

Organic Chemistry Portal. Suzuki Coupling. [Link]

-

Zhang, Y., et al. (2017). Synthesis of a phenylboronic ester-linked PEG-lipid conjugate for ROS-responsive drug delivery. Polymer Chemistry. [Link]

-

D'Este, F., et al. (2005). Preparation and Suzuki-Miyaura coupling reactions of tetrahydropyridine-2-boronic acid pinacol esters. The Journal of Organic Chemistry. [Link]

-

Ye, M. M., et al. (2012). Strategies for the analysis of highly reactive pinacolboronate esters. Journal of Pharmaceutical and Biomedical Analysis. [Link]

-

Li, Y., et al. (2024). The application of phenylboronic acid pinacol ester functionalized ROS-responsive multifunctional nanoparticles in the treatment of Periodontitis. Journal of Nanobiotechnology. [Link]

-

Murphy, C. L. W. (2013). Synthesis of Boronic Acids and Esters from Pinacolborane and Aminoborane Under Ambient Magnesium-, Iodine-, and Zinc-Mediated Conditions. eScholarship, University of California. [Link]

-

Nguyen, T. T. (2010). Synthesis and Application of Boronic Acid Derivatives. VTechWorks, Virginia Tech. [Link]

Sources

- 1. Yoneda Labs [yonedalabs.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. youtube.com [youtube.com]

- 4. Suzuki Coupling [organic-chemistry.org]

- 5. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. chemrxiv.org [chemrxiv.org]

- 8. 4-Isocyanatobenzeneboronic acid pinacol ester, 95% 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 9. safeworkaustralia.gov.au [safeworkaustralia.gov.au]

- 10. hsa.ie [hsa.ie]

- 11. worksafebc.com [worksafebc.com]

- 12. Isocyanates technical fact sheet | SafeWork NSW [safework.nsw.gov.au]

- 13. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The application of phenylboronic acid pinacol ester functionalized ROS-responsive multifunctional nanoparticles in the treatment of Periodontitis - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Bioconjugation Using Isocyanate-Functionalized Boronic Acids

Introduction: The Power of Dual-Functionality in Bioconjugation

In the landscape of modern therapeutics and diagnostics, the precise assembly of bioconjugates—such as antibody-drug conjugates (ADCs) or targeted imaging agents—is paramount. These complex molecules derive their function from the strategic linkage of a biological component (e.g., an antibody) to a payload (e.g., a drug, a fluorophore).[1] The search for versatile and efficient chemical tools to create these constructs is a driving force in chemical biology.[1]

Isocyanate-functionalized boronic acids (IFBAs) represent an innovative class of bifunctional linkers, designed to offer a powerful, two-stage approach to bioconjugation. This guide provides an in-depth exploration of the core chemistries, practical applications, and detailed protocols for leveraging IFBA reagents in research and drug development.

The core advantage of an IFBA linker lies in its two distinct reactive centers:

-

The Isocyanate Group (-N=C=O): A highly electrophilic moiety that forms stable, covalent urea or urethane bonds, primarily with nucleophilic amine groups on proteins.[2][3]

-

The Boronic Acid Group (-B(OH)₂): A unique functional group that forms reversible, covalent boronate ester bonds with 1,2- or 1,3-diols, which are abundantly present in cell surface glycans and glycoproteins.[4][5]

This dual-functionality enables sophisticated conjugation strategies, such as the initial, reversible targeting of glycosylated cell surfaces followed by permanent, covalent anchoring to proximal protein residues.

Core Chemistries: Understanding the Reaction Mechanisms

A successful bioconjugation strategy is built on a solid understanding of the underlying chemical principles. The reactivity of IFBAs is a tale of two distinct, orthogonal chemistries that can be deployed sequentially or independently.

The Isocyanate Moiety: Forging Stable Covalent Bonds

The isocyanate group is a powerful tool for creating highly stable linkages to biomolecules.[2] Its primary targets on proteins are the solvent-accessible nucleophilic side chains of amino acids.

-

Reaction with Amines: The most prominent reaction is with primary amines, such as the ε-amine of lysine residues and the N-terminal α-amine of the protein.[3][6] This nucleophilic attack on the electrophilic carbon of the isocyanate results in the formation of a highly stable urea bond.[2][6] This reaction is chemoselective, with amines showing greater reactivity than other nucleophiles like hydroxyls under physiological conditions.[6]

-

Reaction with Hydroxyls: To a lesser extent, isocyanates can react with hydroxyl groups on serine, threonine, or tyrosine residues to form urethane linkages.[6]

-

Reaction Conditions: The key challenge in working with isocyanates is their susceptibility to hydrolysis in aqueous environments, which converts the reactive group into an unreactive amine.[7] Therefore, reactions are typically performed in buffers with controlled pH (typically 7.5-8.5) to balance the need for deprotonated (nucleophilic) amines with the rate of hydrolysis. The use of anhydrous co-solvents can sometimes be employed to enhance efficiency.[8]

The Boronic Acid Moiety: pH-Responsive, Reversible Targeting

Boronic acids offer a unique mode of interaction based on the formation of reversible covalent bonds with diols.[1] This chemistry is particularly powerful for targeting the glycome.

-

Boronate Ester Formation: Boronic acids react with molecules containing 1,2- or 1,3-diol functionalities, such as those found in saccharides (e.g., glucose, sialic acid) on the surface of cells, to form cyclic boronate esters.[4][9] This interaction is dynamic and reversible.[10]

-

pH-Responsiveness: The stability of the boronate ester bond is highly dependent on pH.[11] Boronic acids exist in equilibrium between an uncharged trigonal planar form and an anionic tetrahedral form.[12] Binding to diols is generally favored at or above the pKa of the boronic acid (typically pH > 7.4), where the tetrahedral boronate anion is more prevalent.[9] At acidic pH (e.g., < 5.0), the equilibrium shifts, leading to the hydrolysis and release of the diol.[11] This property is invaluable for designing stimuli-responsive systems, such as drug delivery vehicles that release their payload in the acidic microenvironment of a tumor or endosome.

-

Selectivity: The binding affinity can be tuned, with catechols generally forming much more stable complexes than aliphatic diols.[13][14] This allows for selective targeting based on the specific glycan structures present on a cell surface.[15]

Sources

- 1. Boronic acids as building blocks for the construction of therapeutically useful bioconjugates - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 2. Developments and recent advancements in the field of endogenous amino acid selective bond forming reactions for bioconjugation - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C5CS00048C [pubs.rsc.org]

- 3. Boronic acids as building blocks for the construction of therapeutically useful bioconjugates - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C9CS00184K [pubs.rsc.org]

- 4. "Boronic Acid Materials for Glycoprotein Recognition and Enhanced Cellu" by Xiaoyu Zhang [trace.tennessee.edu]

- 5. Molecular recognition with boronic acids—applications in chemical biology - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Biochemistry of protein-isocyanate interactions: a comparison of the effects of aryl vs. alkyl isocyanates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. US2460980A - Process for the preparation of isocyanate derivatives of proteins - Google Patents [patents.google.com]

- 9. Direct discrimination of cell surface glycosylation signatures using a single pH-responsive boronic acid-functionalized polymer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Boron enabled bioconjugation chemistries - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pure.mpg.de [pure.mpg.de]

- 12. Designing Functional and Responsive Molecules with Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Revisiting Boronate/Diol Complexation as a Double Stimulus-Responsive Bioconjugation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Direct discrimination of cell surface glycosylation signatures using a single pH-responsive boronic acid-functionalized polymer - Chemical Science (RSC Publishing) [pubs.rsc.org]

Engineering Smart Interfaces: Protocols for Boronic Acid-Functionalized Polyurethanes (BAPUs)

Part 1: Strategic Foundation

Boronic acid-functionalized polyurethanes (BAPUs) represent a class of "smart" polymers that leverage the reversible covalent chemistry of boron. Unlike static elastomers, BAPUs exhibit dynamic responsiveness to pH and diols (such as glucose), making them critical candidates for closed-loop insulin delivery systems and self-healing materials.

The Mechanistic Core: Dynamic Equilibrium

The utility of BAPUs rests on the equilibrium between the neutral trigonal boronic acid and the anionic tetrahedral boronate ester. In the presence of cis-diols (like glucose), the equilibrium shifts, altering the hydrophilicity and crosslinking density of the polymer network.

Figure 1: The reversible complexation mechanism. High glucose concentration or basic pH shifts equilibrium to the charged boronate ester form, causing polymer swelling.[1]

Part 2: Synthesis Protocols

Protocol A: Post-Polymerization Functionalization (The Prepolymer Method)

Application: Glucose-responsive drug delivery carriers. Strategy: This method utilizes an NCO-terminated prepolymer reacted with 3-aminophenylboronic acid (APBA). The amino group of APBA reacts rapidly with isocyanates to form stable urea linkages, pendantly attaching the boronic acid moiety.

Materials Checklist

-

Polyol: Poly(ε-caprolactone) diol (PCL, Mn ~2000) or PEG (Mn ~1000). Must be dried under vacuum at 90°C for 4h.

-

Diisocyanate: Isophorone diisocyanate (IPDI) or Hexamethylene diisocyanate (HDI).

-

Functionalizer: 3-Aminophenylboronic acid (APBA).

-

Solvent: Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO). Critical: Water content <0.05%.

-

Catalyst: Dibutyltin dilaurate (DBTDL).

Step-by-Step Methodology

-

Prepolymer Synthesis (NCO-Termination):

-

In a dry three-neck flask under nitrogen purge, charge the dried Polyol.

-

Add Diisocyanate to achieve an NCO:OH molar ratio of 2:1 (Isocyanate Index R=2.0). This ensures the chains are terminated with reactive isocyanate groups.

-

Add 2-3 drops of DBTDL.

-

Reaction: Heat to 75-80°C for 3-4 hours.

-

Checkpoint: Verify NCO content via back-titration (ASTM D2572) or FTIR (strong peak at 2270 cm⁻¹).

-

-

APBA Dissolution (The Solubility Challenge):

-

APBA is sparingly soluble in standard organic solvents. Dissolve the required stoichiometric amount of APBA in anhydrous DMF/DMSO (10 wt% solution).

-

Note: Use a slight excess (1.05 eq) relative to the remaining NCO groups to ensure complete capping.

-

-

Functionalization (Chain Termination/Extension):

-

Cool the prepolymer to 40-50°C .

-

Add the APBA solution dropwise over 30 minutes. The reaction is exothermic; monitor temperature.

-

Reaction: Stir at 50°C for 12-24 hours.

-

Validation: The reaction is complete when the NCO peak (2270 cm⁻¹) disappears completely from the FTIR spectrum.

-

-

Purification:

-

Precipitate the polymer into a 10-fold excess of cold diethyl ether or ethanol.

-

Filter and dry under vacuum at room temperature for 48 hours.

-

Figure 2: Synthesis workflow for APBA-modified Polyurethanes via the prepolymer route.

Protocol B: Self-Healing Elastomers (Dynamic Crosslinking)

Application: Self-healing coatings and shape-memory polymers. Strategy: Instead of pendant groups, this protocol incorporates boronic ester linkages within the main chain or as crosslinks using a boronic acid-diol esterification strategy.

-

Synthesis of Boronic Ester Linker:

-

React Phenylboronic acid with a triol (e.g., trimethylolpropane) or use a commercially available boroxine.

-

Alternative: Use 2-hydroxymethylphenylboronic acid which can self-condense to form dynamic benzoxaborole linkages.

-

-

Polymerization:

-

Mix the Boronic Ester Linker (acting as chain extender) with the Polyol.

-

Add Diisocyanate (stoichiometric balance NCO:OH = 1:1).

-

Cure at 60°C. The resulting network contains dynamic B-O bonds that can exchange under mild heating or humidity, enabling self-healing.

-

Part 3: Characterization & Validation (E-E-A-T)

To ensure scientific integrity, the synthesized BAPU must be validated using the following self-validating system.

Spectroscopic Validation (FTIR & NMR)

| Technique | Target Signal | Interpretation |

| FTIR | 2270 cm⁻¹ (Disappearance) | Confirms complete consumption of toxic Isocyanate. |

| FTIR | 1640-1690 cm⁻¹ (Appearance) | Confirms Urea (C=O) formation from APBA-NCO reaction. |

| FTIR | 1340 cm⁻¹ | Characteristic B-O stretching vibration. |

| ¹H NMR | δ 7.0-8.0 ppm | Aromatic protons from the phenylboronic acid group. |

| ¹¹B NMR | ~30 ppm | Confirms presence of trigonal boron (boronic acid). |

Functional Validation (Glucose Responsiveness)

Experiment: Swelling Ratio Test.

-

Prepare uniform film discs (diameter: 10mm, thickness: 1mm).

-

Immerse in PBS (pH 7.4) with varying Glucose concentrations (0 mM, 5 mM, 20 mM).

-

Measure mass change over 24 hours.

-

Expected Result: Higher swelling at 20 mM (hyperglycemic conditions) due to boronate ester formation increasing hydrophilicity.

Rheological Recovery (Self-Healing)

Experiment: Strain Sweep Recovery.

-

Apply high strain (100% or greater) to rupture the network (G'' > G').

-

Reduce strain to 1% immediately.

-

Monitor Storage Modulus (G') recovery over time.

-

Success Criteria: G' should recover >90% of initial value within 30 minutes.

Part 4: Troubleshooting & Expert Insights

-

Issue: Gelation during synthesis.

-

Cause: Water contamination in the solvent reacting with NCO, or boronic acid groups dehydrating to form boroxine crosslinks prematurely.

-

Fix: Use molecular sieves (4Å) for all solvents. Keep reaction temperature for APBA addition below 60°C to minimize side reactions.

-

-

Issue: Low Glucose Sensitivity.

-

Cause: The pKa of Phenylboronic acid is ~8.8, meaning it is mostly neutral at physiological pH (7.4).

-

Fix: Incorporate tertiary amines (like N-methyldiethanolamine) into the PU backbone. The interaction between the amine and boron lowers the effective pKa, enhancing sensitivity at pH 7.4 [1].

-

-

Issue: "Fish-eyes" or Insoluble Specks.

-

Cause: Incomplete dissolution of APBA before addition.

-

Fix: Ensure APBA is fully dissolved in DMF/DMSO before adding to the prepolymer. Do not add solid APBA directly to the reaction.

-

References

-

Kim, H., et al. (2021). Recent progress in self-healing polymers and hydrogels based on reversible dynamic B–O bonds: boronic/boronate esters, borax, and benzoxaborole. Journal of Materials Chemistry A. [Link]

-

Wang, J., et al. (2025). Soft, Deformable Polyurethane-Boronic Acid Nanoparticles as Dynamic Cross-Linkers to Construct 3D-Bioprintable Hydrogels. ACS Applied Materials & Interfaces. [Link]

-

Brooks, W. L. A., & Sumerlin, B. S. (2016). Synthesis and Application of Boronic Acid Derivatives. Chemical Reviews. [Link]

-

Zhang, X., et al. (2025).[1][2] Self-Healing Waterborne Polyurethane Coatings Based on Dynamic Covalent Borate Esters.[2] ResearchGate. [Link]

-

Dong, Y., et al. (2016). Smart Approaches to Glucose-Responsive Drug Delivery. National Institutes of Health (PMC). [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: 4-Isocyanatophenylboronic Acid (4-IPBA)

Topic: Preventing Self-Polymerization & Degradation

Ticket ID: #IPBA-STAB-001 Status: Open Assigned Specialist: Senior Application Scientist

The Core Paradox: Why This Molecule Fails

Welcome to the technical support hub. If you are working with 4-isocyanatophenylboronic acid (4-IPBA), you are managing two functional groups with contradictory stability requirements. Understanding this "chemical paradox" is the only way to prevent failure.

-

The Isocyanate (-N=C=O): Requires absolute dryness . Moisture hydrolyzes it to an amine, which immediately reacts with remaining isocyanate to form irreversible polyurea solids.

-

The Boronic Acid (-B(OH)₂): Naturally seeks to dehydrate .[1] Under vacuum or dry conditions, three molecules lose water to form a cyclic trimer called a boroxine .

The "Self-Polymerization" Trap: Users often report the material turning into a white, insoluble solid. This is usually one of two distinct phenomena:

-

Polyurea formation (Irreversible): Caused by moisture ingress.

-

Boroxine formation (Reversible): Caused by excessive drying or storage.

Degradation Pathways (Visualization)

The following diagram maps the fate of your reagent. Use this to diagnose your current sample status.

Figure 1: The dual degradation pathways of 4-IPBA. Path 1 (Red) is irreversible destruction. Path 2 (Green) is a reversible equilibrium.

Critical Handling Protocols

A. Storage (Long-Term)[2]

-

Temperature: -20°C.

-

Atmosphere: Argon or Nitrogen (Inert).

-

Container: Glass vial with a PTFE-lined septum. Do not store in simple snap-cap tubes; they are permeable to moisture over time.

-

Desiccant: Store the vial inside a secondary jar containing active desiccant (e.g., Drierite or molecular sieves).

B. Solubilization (The "Danger Zone")

Most "polymerization" occurs during the initial dissolution.

| Solvent | Compatibility | Notes |

| Anhydrous THF | Excellent | Best for preventing urea formation. Can solubilize boroxines. |

| Anhydrous DMF/DMSO | Good | Use only if necessary. High boiling points make removal difficult. |

| Alcohols (MeOH, EtOH) | FATAL | Reacts instantly with isocyanate to form carbamates. AVOID. |

| Water | FATAL | Causes immediate polyurea precipitation. |

| Acetone | Poor | Often contains water; can react with boronic acids to form boronate esters. |

Protocol for Reconstitution:

-

Equilibrate the vial to room temperature before opening (prevents condensation).

-

Use a syringe/needle to add Anhydrous THF through the septum.

-

If the solution is slightly cloudy, it may be the boroxine form. Do not add water. Mild sonication or gentle warming (30-40°C) in the anhydrous solvent is usually sufficient to break the trimer or solubilize it for reaction.

Troubleshooting & FAQs

Q1: My sample has turned into a white solid that won't dissolve in THF. Is it ruined?

Diagnosis: Perform the "Solubility Test."

-

Take a tiny aliquot of the solid.

-

Add 10% Methanol in Water (sacrificial test).

-

If it dissolves: It was likely the Boroxine (anhydride). The water/methanol hydrolyzed the anhydride back to the monomer. Action: Your bulk material is likely dry but polymerized into the trimer. You can still use it for reactions in dry DMF/DMSO, but reaction kinetics may be slower.

-

If it remains a rock-hard solid: It is Polyurea . Action: The reagent is dead. Discard.

-

Q2: Can I prevent the Boroxine formation completely?

Answer: Practically, no. In the solid state, boronic acids slowly dehydrate over time, especially if kept very dry to protect the isocyanate.

-

The Fix: Don't view boroxine formation as "failure." Boroxines are often reactive enough for nucleophilic additions (using the isocyanate end) or Suzuki couplings (using the boron end). The boroxine ring will open during the reaction if the conditions allow.

Q3: I need to use this for a Suzuki coupling. Doesn't the base (e.g., K₂CO₃) kill the isocyanate?

Answer: Yes. This is a common experimental design flaw.

-

Solution: You must perform the Isocyanate conjugation first . React the -NCO group with your target amine/alcohol in anhydrous conditions. Then, perform the Suzuki coupling on the resulting urea/carbamate intermediate. The boronic acid is robust; the isocyanate is fragile.

Q4: Why does the technical sheet say "contains varying amounts of anhydride"?

Answer: Manufacturers acknowledge that 4-IPBA exists in a dynamic equilibrium. Depending on the drying process during synthesis, the bottle you receive may be 90% monomer or 50% boroxine trimer.

-

Impact: If you are calculating stoichiometry strictly, assume the molecular weight of the monomer (162.94 g/mol ), but be aware that if it is the trimer, the effective boron content is higher per gram. For most excess-reagent reactions, this deviation is negligible.

Experimental Workflow: Surface Functionalization

If you are using 4-IPBA to attach a boronic acid to a surface (e.g., amine-coated glass or beads), follow this strict order to prevent self-polymerization on the surface.

Figure 2: Recommended workflow for surface immobilization. Note that water is only introduced at the very end (Step 5).

References

-

Hall, D. G. (2005). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH.[1][2] (Detailed thermodynamics of the boronic acid-boroxine equilibrium).

-

Bull, S. D., et al. (2013). "Boroxine chemistry: from fundamental studies to applications in supramolecular and synthetic organic chemistry." Chemical Society Reviews. (Explains the reversibility of boroxine formation).

-

Sigma-Aldrich (Merck). (n.d.). Handling and Storage of Isocyanates. (General protocols for moisture sensitivity of -NCO groups).

-

James, T. D., et al. (2006). "Boronic acid-based sensors." Chemical Reviews. (Discusses the stability of phenylboronic acid derivatives in various solvents).

Sources

Amide Synthesis Support Center: Metal-Catalyzed Addition of Boronic Acids to Isocyanates

Executive Summary & Scope

Welcome to the Technical Support Center. You are likely here because your attempt to couple an arylboronic acid with an isocyanate (to form an amide) has resulted in low yields, unreacted starting material, or the formation of insoluble precipitates.

Clarification of Terminology: While often colloquially referred to as a "Suzuki coupling" because it utilizes boronic acids, this reaction is technically a Transition-Metal Catalyzed Addition . Unlike the standard Suzuki-Miyaura reaction (which couples aryl halides and requires a base to activate the boron), the addition to isocyanates typically proceeds via a Rhodium (Rh) or Palladium (Pd) catalyzed insertion mechanism.

The Core Conflict: This reaction relies on a paradox:

-

The Isocyanate requires strictly anhydrous conditions to prevent hydrolysis into ureas.

-

The Boronic Acid often requires a proton source (or water) to facilitate transmetallation or the final protonolysis step to release the amide product.

This guide focuses on balancing these competing demands to restore your yields.

Mechanistic Workflow & Causality

To troubleshoot, we must visualize the failure points. The following diagram illustrates the Rhodium-catalyzed cycle (the most robust method, developed by Hayashi et al.) and where it diverges into side reactions.

Figure 1: The catalytic cycle for amide synthesis showing the critical competition between productive insertion and destructive hydrolysis.

Troubleshooting Guide (Q&A Format)

Issue 1: "I see a white precipitate forming immediately, and my yield is <20%."

Diagnosis: Isocyanate Hydrolysis (Urea Formation). This is the most common failure mode. Isocyanates are highly electrophilic.[1] In the presence of adventitious moisture, they hydrolyze to carbamic acids, which decarboxylate to amines. These amines then react with the remaining isocyanate to form symmetric ureas (the white precipitate), killing your stoichiometry.

Corrective Protocol:

-

Solvent Switch: If you are using standard "bottle" solvents (DMF, Dioxane), stop. You must use anhydrous solvents.[1] Dioxane is a common culprit as it is hygroscopic.

-

The "Slow Release" Trick: Do not add all the isocyanate at once. Use a syringe pump to add the isocyanate slowly over 1 hour. This keeps the instantaneous concentration of isocyanate low, favoring the reaction with the metal catalyst over the bimolecular reaction with any generated amine.

-

Boronic Acid Excess: Increase the boronic acid equivalents to 1.5 – 2.0 equiv . Boronic acids can contain water (they exist in equilibrium with boroxines). Drying your boronic acid (vacuum/P2O5) or using Boronic Esters (Pinacol) or MIDA boronates can reduce water introduction.

Issue 2: "My isocyanate is consumed, but I mostly recover the arene (Ar-H) instead of the amide."

Diagnosis: Protodeboronation. The metal catalyst (especially Pd) has inserted into the Ar-B bond, but instead of capturing the isocyanate, the intermediate was protonated prematurely. This is common with electron-rich boronic acids (e.g., 2-methoxy-phenylboronic acid).

Corrective Protocol:

-

Base Selection: If you are using a base (common in Pd protocols), it may be too strong. Switch to a milder base like K3PO4 or Cs2CO3 instead of hydroxides or alkoxides.

-

Catalyst Switch (The "Hayashi" System): Switch from Palladium to Rhodium.

-

Recommendation: Use [Rh(cod)OH]2 or Rh(acac)(C2H4)2 with a ligand like dppf or BINAP.

-

Why: Rhodium inserts into isocyanates much faster than Palladium, outcompeting the protodeboronation pathway [1].

-

Issue 3: "The reaction works for aryl isocyanates but fails for alkyl isocyanates."

Diagnosis: β-Hydride Elimination. Alkyl isocyanates possess hydrogens on the carbon adjacent to the nitrogen. Once the metal inserts, intermediates can undergo β-hydride elimination, leading to complex mixtures and reduction products.

Corrective Protocol:

-

Ligand Bulk: Increase the steric bulk of your phosphine ligand. Use XPhos or t-Bu3P (if using Pd) or BINAP (if using Rh). Bulky ligands suppress β-hydride elimination by making the transition state sterically inaccessible.

-

Temperature Control: Lower the reaction temperature to 60°C. High temperatures (>100°C) favor elimination pathways.

Optimized Experimental Protocols

Do not rely on generic Suzuki conditions. Use these specific protocols for Amide Synthesis.

Protocol A: The Rhodium Standard (High Fidelity)

Best for: High value substrates, preventing urea formation.

| Reagent | Equivalents | Notes |

| Arylboronic Acid | 2.0 equiv | Excess compensates for homocoupling. |

| Isocyanate | 1.0 equiv | Limiting reagent. |

| [Rh(OH)(cod)]2 | 3 mol% | Pre-catalyst. |

| 1,4-Dioxane | Solvent | Must be anhydrous. |

| Temperature | 60 - 100°C | Substrate dependent. |

Step-by-Step:

-

Charge a reaction vial with Arylboronic acid (2.0 equiv) and [Rh(OH)(cod)]2 (3 mol%).

-

Evacuate and backfill with Argon (3 cycles).

-

Add anhydrous 1,4-Dioxane (0.2 M concentration relative to isocyanate).

-

Add Isocyanate (1.0 equiv) via syringe.

-

Tip: If the isocyanate is solid, dissolve it in minimal dry dioxane and add.

-

-

Heat to 80°C for 6-12 hours.

-

Quench: Add 1mL of 1M HCl (aq) to facilitate the final protonolysis of the Rh-species if the reaction stalls.

Protocol B: The Palladium Alternative (Cost-Effective)

Best for: Robust aryl isocyanates where Rhodium is too expensive.

| Reagent | Equivalents | Notes |

| Arylboronic Ester (BPin) | 1.5 equiv | Esters are drier than acids. |

| Isocyanate | 1.0 equiv | |

| Pd(OAc)2 | 5 mol% | |

| PPh3 | 10 mol% | Ligand. |

| Cs2CO3 | 2.0 equiv | Base required for Pd cycle. |

| Toluene | Solvent | Anhydrous. |

Step-by-Step:

-

Combine Pd(OAc)2, PPh3, Cs2CO3, and Arylboronic ester in a vial.

-

Inert atmosphere (Argon).

-

Add Toluene and stir at RT for 10 mins to pre-form the catalyst.

-

Heat to 100°C. Note: Higher temp required for Pd.

Decision Matrix: Which Path to Take?

Use this logic flow to determine your next experiment.

Figure 2: Diagnostic logic for isolating the root cause of failure.

References

-

Hayashi, T., et al. (2001). "Rhodium-Catalyzed Addition of Aryl- and Alkenylboronic Acids to Isocyanates." Chemical Communications.[4]

-

Miyaura, N. (2002). "Metal-Catalyzed Cross-Coupling Reactions of Organoboron Compounds with Organic Halides." Topics in Current Chemistry.

-

BenchChem Technical Support. (2025). "Managing Isocyanate Reactions: Troubleshooting Moisture and Side Reactions." BenchChem Knowledge Base.

-

Srogl, J., & Liebeskind, L. S. (2000). "Thiol Ester-Boronic Acid Coupling." Journal of the American Chemical Society.[4] (Foundational work on non-halide electrophiles).

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the ¹H NMR Spectral Analysis of 4-Isocyanatophenylboronic Acid Pinacol Ester

Introduction: The Bifunctional Tool for Modern Chemistry

4-Isocyanatophenylboronic acid pinacol ester is a powerful bifunctional molecule that has garnered significant interest among researchers in materials science, drug development, and bioconjugation. Its utility stems from the orthogonal reactivity of its two key functional groups: the boronic ester, a cornerstone of the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, and the isocyanate, which readily reacts with nucleophiles such as amines and alcohols to form stable urea and urethane linkages, respectively.

Given its role as a critical building block, verifying the structure and assessing the purity of this reagent is paramount to ensure the success and reproducibility of downstream applications. ¹H Nuclear Magnetic Resonance (NMR) spectroscopy stands as the primary analytical technique for this purpose, offering a rapid and non-destructive window into the molecule's precise structure.

This guide provides an in-depth analysis of the ¹H NMR spectrum of 4-isocyanatophenylboronic acid pinacol ester. Moving beyond a simple peak list, we will dissect the spectrum by comparing it with key structural analogs. This comparative approach is designed to build an intuitive understanding of how substituent effects manifest in the NMR spectrum, empowering researchers to interpret their own data with confidence. We will also detail a robust experimental protocol and discuss common pitfalls, such as moisture-induced degradation, that are critical for accurate characterization.

Comparative ¹H NMR Spectral Analysis: Building Interpretation from the Ground Up

The key to confidently assigning the peaks in the spectrum of our target molecule is to understand the electronic influence of its functional groups. The boronic ester (-Bpin) is weakly electron-withdrawing, while the isocyanate (-NCO) is a strong electron-withdrawing group. This electronic push-and-pull dictates the chemical environment, and thus the resonance frequency (chemical shift), of the aromatic protons.

To illustrate this, we will compare the spectrum of 4-isocyanatophenylboronic acid pinacol ester with two closely related and commercially available compounds:

-

Phenylboronic acid pinacol ester: Our baseline, establishing the foundational chemical shifts of the phenyl and pinacol moieties.

-

4-Aminophenylboronic acid pinacol ester: A common synthetic precursor, which features a strong electron-donating group (-NH₂) in place of the isocyanate.

dot graph TD { rankdir="LR"; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} end Caption: Logical relationship between the target analyte and its comparative analogs.

Dissecting the Spectra

The ¹H NMR spectrum of a para-disubstituted benzene ring typically presents as a pair of doublets, forming a characteristic AA'BB' system. The protons closer to an electron-withdrawing group are "deshielded" and resonate at a higher chemical shift (further downfield), while protons near an electron-donating group are "shielded" and appear further upfield.[1][2]

| Compound | Aromatic Protons (Ortho to -Bpin) | Aromatic Protons (Ortho to -X) | Pinacol Protons (-C(CH₃)₂) | Other |

| Phenylboronic acid pinacol ester | ~7.81 ppm (d, 2H) | ~7.38 ppm (m, 3H) | ~1.35 ppm (s, 12H) | N/A |

| 4-Aminophenylboronic acid pinacol ester[3][4] | ~7.59 ppm (d, 2H) | ~6.65 ppm (d, 2H) | ~1.31 ppm (s, 12H) | ~3.75 ppm (br s, 2H, -NH₂) |

| 4-Isocyanatophenylboronic acid pinacol ester [5][6] | ~7.85 ppm (d, 2H) | ~7.15 ppm (d, 2H) | ~1.34 ppm (s, 12H) | N/A |

Analysis of the Comparison:

-

Pinacol Protons: The 12 equivalent protons of the two methyl groups on the pinacol ring consistently appear as a sharp singlet between 1.31-1.35 ppm . This peak serves as an excellent internal integration reference, as it should always integrate to 12 protons. Its position is largely insensitive to the para-substituent on the aromatic ring.

-

Aromatic Protons - The Effect of the Substituent:

-

Baseline (Phenylboronic acid pinacol ester): The protons ortho to the boronic ester are found around 7.81 ppm.[7][8]

-

Electron-Donating Group (-NH₂): In 4-aminophenylboronic acid pinacol ester, the powerful electron-donating amine group shields the entire aromatic ring. This is evident in the significant upfield shift of both sets of protons compared to the baseline. The protons ortho to the amine are shifted dramatically to ~6.65 ppm.[3][9]

-

Electron-Withdrawing Group (-NCO): As predicted, converting the amine to the isocyanate causes a dramatic downfield shift of the adjacent aromatic protons. The doublet at ~6.65 ppm in the amine precursor disappears and is replaced by a new doublet at ~7.15 ppm for the isocyanate. The protons ortho to the boronic ester group are less affected but also shift slightly downfield to ~7.85 ppm , reflecting the overall decrease in electron density on the ring.

-

This comparative analysis provides a definitive fingerprint. The presence of two doublets at approximately 7.85 and 7.15 ppm, coupled with a large singlet at 1.34 ppm, is a strong confirmation of the 4-isocyanatophenylboronic acid pinacol ester structure.

Experimental Protocol for High-Fidelity ¹H NMR Acquisition

Trustworthy data begins with a meticulous experimental approach. The following protocol is designed to yield a high-resolution spectrum suitable for structural confirmation and purity analysis.

dot graph [rankdir=TB, splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, width=2.5]; edge [fontname="Arial", fontsize=10];

subgraph "Workflow" A [label="1. Sample Preparation\n- Weigh ~5-10 mg of sample.\n- Add 0.6-0.7 mL of CDCl₃.\n- Vortex to dissolve."]; B [label="2. NMR Tube & Standard\n- Transfer solution to NMR tube.\n- CDCl₃ contains TMS (δ 0.00) as an internal standard."]; C [label="3. Spectrometer Setup (400 MHz)\n- Insert sample and lock.\n- Shim for field homogeneity."]; D [label="4. Acquisition Parameters\n- Scans (NS): 8-16\n- Relaxation Delay (D1): 5s\n- Acquisition Time (AQ): ~4s\n- Pulse Program: zg30"]; E [label="5. Data Processing\n- Fourier Transform (FT).\n- Phase and baseline correction.\n- Reference spectrum to TMS."]; F [label="6. Analysis\n- Integrate peaks.\n- Assign chemical shifts.\n- Check for impurities."]; end

A -> B -> C -> D -> E -> F;

%% Styling A, B, C, D, E, F [fillcolor="#F1F3F4", fontcolor="#202124"]; D [fillcolor="#EA4335", fontcolor="#FFFFFF"]; F [fillcolor="#34A853", fontcolor="#FFFFFF"]; edge [color="#5F6368"]; end Caption: Recommended workflow for ¹H NMR analysis.

Causality Behind Experimental Choices:

-

Choice of Solvent: Chloroform-d (CDCl₃) is the preferred solvent due to its ability to dissolve the analyte well and its relatively simple residual peak (δ 7.26 ppm).[10] However, it is crucial to use a dry solvent, as the isocyanate group is highly susceptible to hydrolysis.

-

Relaxation Delay (D1): A delay of 5 seconds is recommended. The pinacol methyl protons and the aromatic protons have different relaxation times. A sufficiently long delay ensures that all protons have fully relaxed back to their equilibrium state before the next pulse, which is essential for obtaining accurate integrations.[11]

-

Number of Scans (NS): For a sample of this concentration, 8 to 16 scans are typically sufficient to achieve an excellent signal-to-noise ratio.

Potential Pitfalls: Recognizing Impurities and Degradation

The primary challenge in handling 4-isocyanatophenylboronic acid pinacol ester is its sensitivity to moisture. The isocyanate group can react with trace amounts of water, leading to a cascade of reactions that form impurities readily detectable by ¹H NMR.

dot graph TD { node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} end Caption: Reaction pathway for the formation of urea impurity from the target molecule.

Spectral Signatures of Impurities:

-

Symmetric Urea Byproduct: The most common impurity. Its formation consumes two equivalents of the starting material. Look for a new set of aromatic signals and, most diagnostically, a new broad singlet in the 6.5-9.0 ppm region corresponding to the N-H protons of the urea linkage.[12]

-

4-Aminophenylboronic acid pinacol ester: If hydrolysis and decarboxylation occur without subsequent reaction, you will see the re-emergence of the precursor's characteristic peaks at ~7.59 and ~6.65 ppm, along with a broad amine (-NH₂) signal.

-

Residual Solvents: Always be aware of common laboratory solvent peaks. A comprehensive list can be found in publications by Gottlieb, Kotlyar, and Nudelman.[13] For example, acetone may appear at δ 2.17 ppm and ethyl acetate at δ 2.05, 4.12, and 1.26 ppm in CDCl₃.[10]

By understanding the characteristic ¹H NMR spectrum of pure 4-isocyanatophenylboronic acid pinacol ester and being vigilant for the signatures of its common impurities, researchers can confidently validate the quality of this versatile reagent, ensuring the integrity of their scientific endeavors.

References

-

ResearchGate. Figure S19. 1H NMR spectrum of phenylboronic acid pinacol ester a in...[Link]

-

The Royal Society of Chemistry. Suzuki-Miyaura Cross–Couplings of Secondary Benzylic and Allylic Boronic Esters Supplemental Information.[Link]

-

University of Wisconsin - Department of Chemistry. NMR Spectroscopy – 1H NMR Chemical Shifts.[Link]

-

ResearchGate. 1H NMR spectrum of blocked polyisocyanate 2.[Link]

-

Canadian Science Publishing. Increments for 1H and 13C NMR chemical shifts in pinacol arylboronates.[Link]

-

Chemistry Steps. NMR Chemical Shift Values Table.[Link]

-

AA Blocks. 380430-64-8 | MFCD03411942 | 4-Isocyanatophenylboronic Acid, Pinacol Ester.[Link]

-

University of Regensburg. Chemical shifts.[Link]

-

Boron Molecular. Buy 4-Aminophenylboronic acid, pinacol ester.[Link]

-

Gottlieb, H. E.; Kotlyar, V.; Nudelman, A. NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. J. Org. Chem. 1997, 62 (21), 7512–7515. [Link]

Sources

- 1. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]

- 2. ucl.ac.uk [ucl.ac.uk]

- 3. 4-氨基苯基硼酸频哪醇酯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. aablocks.com [aablocks.com]

- 6. 4-Isocyanatobenzeneboronic acid pinacol ester, 95% 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 7. researchgate.net [researchgate.net]

- 8. Phenylboronic acid pinacol ester, 97% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 9. boronmolecular.com [boronmolecular.com]

- 10. NMR Chemical Shifts of Impurities [sigmaaldrich.com]

- 11. rsc.org [rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

A Researcher's Guide to Differentiating Isocyanate and Boronate Ester Groups Using Infrared Spectroscopy

For researchers and professionals in drug development and materials science, the precise identification of functional groups is a cornerstone of molecular characterization. Infrared (IR) spectroscopy stands as a rapid, reliable, and non-destructive technique for this purpose. This guide provides an in-depth comparison of the characteristic IR spectral features of two important functional groups: isocyanates (–N=C=O) and boronate esters (–B(–OR)₂). Understanding their distinct vibrational signatures is crucial for monitoring reactions, confirming structures, and ensuring the quality of synthesized compounds.

The Vibrational Language of Molecules: A Primer on IR Spectroscopy

Infrared spectroscopy measures the interaction of infrared radiation with a molecule. When the frequency of the IR radiation matches the natural vibrational frequency of a specific bond or functional group, the molecule absorbs the radiation. This absorption is recorded as a peak in the IR spectrum. The position of the peak (wavenumber, cm⁻¹), its intensity (strong, medium, weak), and its shape (sharp, broad) provide a unique fingerprint of the molecule's functional groups.

The isocyanate group, with its cumulated double bonds, and the boronate ester group, with its unique B-O bonds, exhibit highly characteristic absorptions that allow for their unambiguous identification.

The Unmistakable Signature of the Isocyanate Group

The isocyanate (–N=C=O) functional group is highly reactive and a key component in the synthesis of polyurethanes, pharmaceuticals, and other valuable organic compounds.[1][2] Its most prominent and diagnostic feature in an IR spectrum is an intense and sharp absorption band arising from the asymmetric stretching vibration of the N=C=O group.[3]

This peak typically appears in a relatively "quiet" region of the spectrum, making it an excellent diagnostic tool.[4][5] The exact position can be influenced by the electronic environment of the molecule.

Key IR Absorptions for Isocyanates:

-

Asymmetric N=C=O Stretch: This is the primary characteristic peak for isocyanates. It is typically very strong and sharp, appearing in the range of 2240–2285 cm⁻¹ .[3] For many common isocyanates, this peak is observed around 2270 cm⁻¹.[1][6]

-

Symmetric N=C=O Stretch: This vibration is generally much weaker and less commonly used for identification.

-

Other Vibrations: Depending on the rest of the molecular structure, other peaks will be present. For instance, isocyanates that are part of an isocyanurate structure may also show a strong C=O stretching vibration from the isocyanurate ring around 1680 cm⁻¹.[1]

The high intensity and unique position of the N=C=O asymmetric stretch make FTIR an ideal technique for monitoring reactions involving isocyanates, such as polyurethane formation, where the disappearance of this peak indicates the consumption of the isocyanate starting material.[7]

Deciphering the IR Spectrum of Boronate Esters

Boronate esters are versatile compounds used extensively in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, and are also explored for applications in sensing and drug delivery. Their IR spectra are characterized by several key absorptions related to the B-O and C-O bonds within the ester functionality.

The vibrational characteristics of boronate esters have been systematically investigated, revealing that several bands in the IR spectrum can be used for their diagnostic characterization.[8]

Key IR Absorptions for Boronate Esters:

-

B-O Asymmetric Stretch: A strong and often broad absorption band typically found in the range of 1310–1350 cm⁻¹ is characteristic of the B-O stretching vibration.[9][10]

-

C-O Stretch: The stretching vibration of the C-O bond within the boronate ester typically appears in the range of 1220–1240 cm⁻¹ .[9]

-

Out-of-Plane Vibrations: A characteristic intense signal in the region of 640–680 cm⁻¹ can also be assigned to the boronate ester.[9]

-

B-N Dative Bond (in MIDA esters): For specific types of boronate esters, like N-methyliminodiacetic acid (MIDA) boronate esters, the B–N dative bond stretching mode can be observed in the range of 560–650 cm⁻¹.[11]

It is important to note that vibrations that are commonly considered diagnostic for one functionality can sometimes be found in regions where other groups also show characteristic peaks.[8] Therefore, a comprehensive analysis of the entire spectrum is crucial.

At-a-Glance Comparison: Isocyanate vs. Boronate Ester

For a quick and easy comparison, the following table summarizes the key distinguishing IR peaks for these two functional groups.

| Functional Group | Key Vibrational Mode | Typical Wavenumber (cm⁻¹) | Peak Intensity & Shape | Notes |

| Isocyanate (–N=C=O) | Asymmetric N=C=O Stretch | 2240–2285 | Very Strong, Sharp | Highly diagnostic due to its unique position in a clean spectral region.[3] |

| Boronate Ester (–B(–OR)₂) | B-O Asymmetric Stretch | 1310–1350 | Strong, Often Broad | This is a key indicator for the presence of a boronate ester.[9][10] |

| C-O Stretch | 1220–1240 | Medium to Strong | Complements the B-O stretch for confident identification.[9] | |

| Out-of-Plane Vibration | 640–680 | Medium to Strong, Sharp | Another useful diagnostic peak.[9] |

Experimental Protocol: Acquiring High-Quality FT-IR Spectra

To obtain reliable and interpretable IR spectra, proper sample preparation and data acquisition are paramount. Attenuated Total Reflectance (ATR) is a widely used and convenient sampling technique for both liquid and solid samples, requiring minimal sample preparation.[12]

Step-by-Step Protocol for FT-IR Analysis using ATR

-

Instrument Preparation and Background Collection:

-

Ensure the FT-IR spectrometer is powered on and has been allowed to stabilize.

-

Clean the ATR crystal (e.g., diamond or zinc selenide) with a suitable solvent like isopropanol and a soft, lint-free wipe.[13]

-

Acquire a background spectrum. This will measure the IR spectrum of the ambient environment (air) and the ATR crystal, which will be subtracted from the sample spectrum.[13][14] This step is crucial to remove interfering signals from atmospheric water and carbon dioxide.

-

-

Sample Application:

-

For Liquid Samples: Place a single drop of the neat liquid sample directly onto the center of the ATR crystal.[12][15]

-